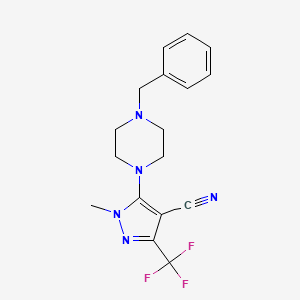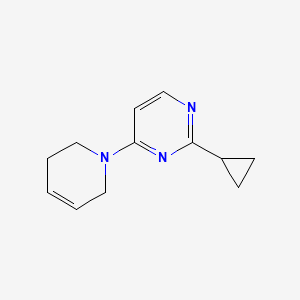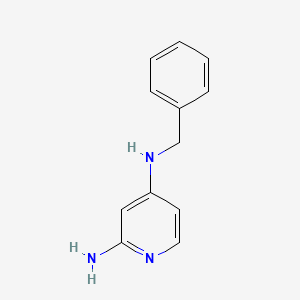
5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a trifluoromethyl group, and a pyrazole ring with a carbonitrile substituent
Mechanism of Action
Target of Action
It is related to benzylpiperazine (bzp), a central nervous system (cns) stimulant . BZP has been found to have around 10% of the potency of d-amphetamine .
Mode of Action
It is known that bzp, a related compound, acts as a cns stimulant . This suggests that 5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile may also interact with the CNS, possibly affecting neurotransmitter levels or receptor activity.
Biochemical Pathways
Given its relation to bzp, it may influence pathways related to neurotransmitter synthesis, release, or reuptake in the cns .
Pharmacokinetics
It is known that after a dose of bzp, the mean blood concentration in human volunteers reached a peak after 65 hours . This suggests that the compound may have similar ADME (absorption, distribution, metabolism, and excretion) properties.
Result of Action
It is known that bzp increases pulse rate, blood pressure (systolic and diastolic), and pupillary dilation . This suggests that this compound may have similar physiological effects.
Preparation Methods
The synthesis of 5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the benzylpiperazine moiety: The benzylpiperazine moiety is introduced through a nucleophilic substitution reaction between a benzyl halide and piperazine.
Formation of the carbonitrile group: The carbonitrile group is typically introduced via a dehydration reaction of an amide or an aldoxime precursor.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylpiperazine moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonitrile group to yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which can be facilitated by acidic or basic catalysts.
Scientific Research Applications
5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar compounds to 5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile include:
1-(3-trifluoromethyl-phenyl)piperazine: This compound shares the trifluoromethyl and piperazine moieties but lacks the pyrazole ring and carbonitrile group, resulting in different chemical reactivity and biological activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound contains a benzylpiperazine moiety but differs in its core structure, leading to distinct applications and properties.
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5/c1-23-16(14(11-21)15(22-23)17(18,19)20)25-9-7-24(8-10-25)12-13-5-3-2-4-6-13/h2-6H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGHVCYLZYVJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B2752229.png)
![2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2752230.png)
![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2752231.png)
![Methyl 3-[[2-[2-[(2-phenoxyacetyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2752232.png)

![1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2752234.png)
![2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide](/img/structure/B2752235.png)

![6-Benzyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2752239.png)
![2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid](/img/structure/B2752244.png)

![[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate](/img/structure/B2752247.png)
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid;hydrochloride](/img/structure/B2752248.png)

